S-(n-Hexyl)-S-phenylsulfoximine
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Overview
Description
S-(n-Hexyl)-S-phenylsulfoximine: is an organic compound that belongs to the class of sulfoximines Sulfoximines are characterized by the presence of a sulfur atom bonded to an imine group and an oxygen atom This compound is notable for its unique structural features, which include a hexyl group and a phenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(n-Hexyl)-S-phenylsulfoximine typically involves the reaction of a sulfoxide with an amine under specific conditions. One common method is the oxidation of a sulfoxide precursor, followed by the introduction of the hexyl and phenyl groups. The reaction conditions often require the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: S-(n-Hexyl)-S-phenylsulfoximine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfoximine to its corresponding sulfoxide or sulfide.
Substitution: The hexyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfoxide, sulfide.
Substitution: Various substituted sulfoximines depending on the reagents used.
Scientific Research Applications
Chemistry: S-(n-Hexyl)-S-phenylsulfoximine is used as a building block in organic synthesis
Biology: In biological research, sulfoximines are studied for their potential as enzyme inhibitors. This compound, in particular, has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential as a therapeutic agent. It is being explored for its efficacy in treating diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its properties make it suitable for use in pesticides and herbicides, where it can enhance the effectiveness of these products.
Mechanism of Action
The mechanism of action of S-(n-Hexyl)-S-phenylsulfoximine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or pesticidal effects. The molecular pathways involved often include key enzymes in the biosynthesis of essential biomolecules.
Comparison with Similar Compounds
- S-(n-Hexyl)-S-methylsulfoximine
- S-(n-Hexyl)-S-ethylsulfoximine
- S-(n-Hexyl)-S-propylsulfoximine
Comparison: S-(n-Hexyl)-S-phenylsulfoximine is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for certain applications. In contrast, other similar compounds with different alkyl groups may exhibit varying degrees of reactivity and stability, influencing their suitability for specific uses.
Properties
Molecular Formula |
C12H19NOS |
---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
hexyl-imino-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C12H19NOS/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 |
InChI Key |
KCXZYDPYMQIQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=N)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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